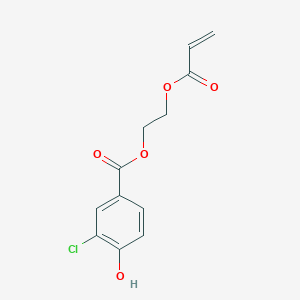
2-(Acryloyloxy)ethyl 3-chloro-4-hydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Acryloyloxy)ethyl 3-chloro-4-hydroxybenzoate is an organic compound that belongs to the class of acrylate esters. It is characterized by the presence of an acryloyloxy group attached to an ethyl chain, which is further connected to a 3-chloro-4-hydroxybenzoate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acryloyloxy)ethyl 3-chloro-4-hydroxybenzoate typically involves the esterification of 3-chloro-4-hydroxybenzoic acid with 2-hydroxyethyl acrylate. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green solvents, such as ethanol and water, is also common in industrial processes to minimize environmental impact .
化学反应分析
Types of Reactions
2-(Acryloyloxy)ethyl 3-chloro-4-hydroxybenzoate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with desirable properties for applications in coatings, adhesives, and drug delivery systems.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Major Products Formed
科学研究应用
2-(Acryloyloxy)ethyl 3-chloro-4-hydroxybenzoate has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(Acryloyloxy)ethyl 3-chloro-4-hydroxybenzoate primarily involves its ability to undergo polymerization and form stable polymers. The acryloyloxy group allows for free radical polymerization, while the 3-chloro-4-hydroxybenzoate moiety provides additional functionalization sites. These polymers can interact with biological systems or other materials through various molecular interactions, such as hydrogen bonding and hydrophobic interactions .
相似化合物的比较
Similar Compounds
Ethyl 3-chloro-4-hydroxybenzoate: Similar in structure but lacks the acryloyloxy group, limiting its polymerization capabilities.
2-(3-Chloro-4-hydroxybenzamido)ethyl acrylate: Similar in structure but contains an amido group instead of an ester group, affecting its reactivity and applications.
Uniqueness
2-(Acryloyloxy)ethyl 3-chloro-4-hydroxybenzoate is unique due to its dual functionality, combining the reactivity of the acryloyloxy group with the functionalization potential of the 3-chloro-4-hydroxybenzoate moiety. This makes it highly versatile for various applications in polymer chemistry and materials science .
属性
CAS 编号 |
142177-47-7 |
|---|---|
分子式 |
C12H11ClO5 |
分子量 |
270.66 g/mol |
IUPAC 名称 |
2-prop-2-enoyloxyethyl 3-chloro-4-hydroxybenzoate |
InChI |
InChI=1S/C12H11ClO5/c1-2-11(15)17-5-6-18-12(16)8-3-4-10(14)9(13)7-8/h2-4,7,14H,1,5-6H2 |
InChI 键 |
APNGCWVLQPGAPX-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)OCCOC(=O)C1=CC(=C(C=C1)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12541821.png)
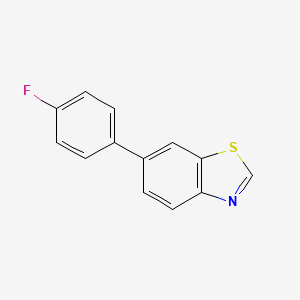
![N-[3-(4-Chloroanilino)propyl]-N-methylformamide](/img/structure/B12541829.png)
![Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12541832.png)
![4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12541834.png)
![Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-](/img/structure/B12541840.png)
![6-[2-(4-Bromophenyl)hydrazinylidene]-3-(dipropylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12541854.png)
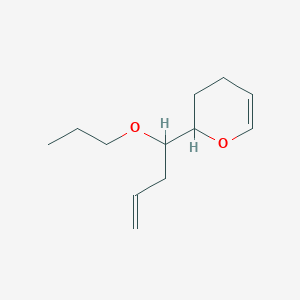
![N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B12541875.png)
![Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12541889.png)
![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide](/img/structure/B12541890.png)
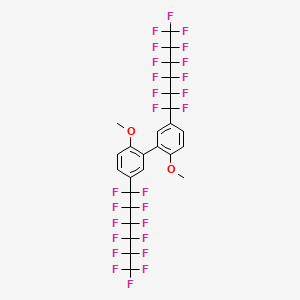
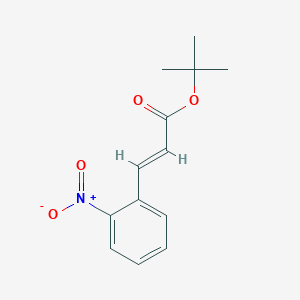
![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane](/img/structure/B12541905.png)
